molecular formula C19H32N2O5 B13439565 (2R,3aR,7aR)-1-(((R)-1-Ethoxy-1-oxopentan-2-yl)-D-alanyl)octahydro-1H-indole-2-carboxylic Acid

(2R,3aR,7aR)-1-(((R)-1-Ethoxy-1-oxopentan-2-yl)-D-alanyl)octahydro-1H-indole-2-carboxylic Acid

Katalognummer: B13439565
Molekulargewicht: 368.5 g/mol
InChI-Schlüssel: IPVQLZZIHOAWMC-OXGONZEZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R,3aR,7aR)-1-((®-1-Ethoxy-1-oxopentan-2-yl)-D-alanyl)octahydro-1H-indole-2-carboxylic Acid is a complex organic compound with a unique structure that includes an indole ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3aR,7aR)-1-((®-1-Ethoxy-1-oxopentan-2-yl)-D-alanyl)octahydro-1H-indole-2-carboxylic Acid typically involves multiple steps, including the formation of the indole ring and the introduction of the alanyl and ethoxy groups. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors and continuous flow systems to enhance reaction efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

(2R,3aR,7aR)-1-((®-1-Ethoxy-1-oxopentan-2-yl)-D-alanyl)octahydro-1H-indole-2-carboxylic Acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (2R,3aR,7aR)-1-((®-1-Ethoxy-1-oxopentan-2-yl)-D-alanyl)octahydro-1H-indole-2-carboxylic Acid is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound is studied for its potential biological activity. It may interact with specific enzymes or receptors, making it a candidate for drug development and other therapeutic applications.

Medicine

In medicine, (2R,3aR,7aR)-1-((®-1-Ethoxy-1-oxopentan-2-yl)-D-alanyl)octahydro-1H-indole-2-carboxylic Acid is investigated for its potential as a pharmaceutical agent. Its ability to interact with biological targets makes it a promising candidate for the treatment of various diseases.

Industry

In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as materials science and nanotechnology.

Wirkmechanismus

The mechanism of action of (2R,3aR,7aR)-1-((®-1-Ethoxy-1-oxopentan-2-yl)-D-alanyl)octahydro-1H-indole-2-carboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (2R,3aR,7aR)-Octahydro-1H-indole-2-carboxylic Acid
  • (3aS,7aS)-Octahydro-1H-indole-2-carboxylic Acid

Uniqueness

Compared to similar compounds, (2R,3aR,7aR)-1-((®-1-Ethoxy-1-oxopentan-2-yl)-D-alanyl)octahydro-1H-indole-2-carboxylic Acid has a unique combination of functional groups that confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C19H32N2O5

Molekulargewicht

368.5 g/mol

IUPAC-Name

(2R,3aR,7aR)-1-[(2R)-2-[[(2R)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid

InChI

InChI=1S/C19H32N2O5/c1-4-8-14(19(25)26-5-2)20-12(3)17(22)21-15-10-7-6-9-13(15)11-16(21)18(23)24/h12-16,20H,4-11H2,1-3H3,(H,23,24)/t12-,13-,14-,15-,16-/m1/s1

InChI-Schlüssel

IPVQLZZIHOAWMC-OXGONZEZSA-N

Isomerische SMILES

CCC[C@H](C(=O)OCC)N[C@H](C)C(=O)N1[C@@H]2CCCC[C@@H]2C[C@@H]1C(=O)O

Kanonische SMILES

CCCC(C(=O)OCC)NC(C)C(=O)N1C2CCCCC2CC1C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.